methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate is a sulfamoyl-containing benzoate ester derivative featuring a thiophene ring substituted with a furan-2-carbonyl group. Key structural components include:
- Methyl benzoate core: Provides ester functionality, influencing solubility and metabolic stability.
- Thiophene-furan hybrid substituent: The thiophene ring (a sulfur-containing heterocycle) is linked via a methyl group to a furan-2-carbonyl moiety, introducing π-conjugation and electronic diversity.
Properties
IUPAC Name |
methyl 4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-24-18(21)12-4-7-14(8-5-12)27(22,23)19-11-13-6-9-16(26-13)17(20)15-3-2-10-25-15/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMFNWFJPQRZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Furan moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
- Thiophene ring : Enhances the electronic properties, facilitating interactions with enzymes or receptors.
- Sulfamoyl group : Known for its role in biological activity, particularly as a marker for carbonic anhydrase (CA) inhibitors.
The molecular formula is , with a molecular weight of 420.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme inhibition : Particularly targeting carbonic anhydrase IX (CAIX), which is overexpressed in various solid tumors. This inhibition can disrupt tumor microenvironment acidification, potentially limiting tumor growth and metastasis .
- Anticancer properties : Related compounds have demonstrated significant anticancer activity against various cell lines, indicating that this compound may also possess similar properties .
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit promising anticancer activities. For instance, studies have shown that derivatives with similar functional groups can significantly inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds suggest potent activity, often outperforming standard chemotherapeutic agents like doxorubicin .
In Vitro Studies
In vitro assays have been employed to evaluate the cytotoxic effects of this compound on cancer cell lines. The MTT assay protocol is commonly used to assess cell viability, revealing that certain analogues demonstrate significant morphological changes in treated cells, further supporting their potential as effective anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (nM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 10 - 50 | |
| HeLa (Cervical Cancer) | 20 - 60 | ||
| Enzyme Inhibition | CAIX | Kd = 0.12 |
Case Studies
-
Case Study on Anticancer Effects :
A recent study evaluated a series of sulfamoyl benzoate derivatives, including this compound). The results indicated that these compounds exhibited high affinity for CAIX and showed significant cytotoxicity against lung and cervical cancer cell lines, suggesting their potential for further development as therapeutic agents . -
Mechanistic Insights :
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and CAIX. These studies demonstrated favorable binding conformations, supporting the hypothesis that this compound could serve as a selective inhibitor of CAIX, thereby influencing tumor progression .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfamoyl-Containing Compounds
Key Observations :
- The target compound uniquely combines a thiophene-furan hybrid with a sulfamoyl benzoate , distinguishing it from analogs like 1i (methoxybenzyl substituent) and LMM11 (oxadiazole-furan core).
- 2-Thiophenefentanyl () highlights the impact of sulfur substitution in heterocycles, which may enhance lipophilicity compared to oxygen-containing furans .
Key Observations :
- The target compound’s sulfamoyl linker and heterocyclic substituents would likely exhibit IR bands similar to those in (e.g., C=S at ~1247–1255 cm⁻¹, NH stretches at ~3150–3400 cm⁻¹) .
- Compound 1i () demonstrates the utility of NMR and HRMS for structural validation of sulfamoyl benzoates, a methodology applicable to the target compound .
Key Observations :
- LMM11 ’s antifungal activity suggests that sulfamoyl-linked heterocycles (e.g., oxadiazole-furan) are pharmacologically relevant, a trait that could extend to the target compound .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing/Donating Groups : The furan-2-carbonyl group (electron-withdrawing) in the target compound may reduce electron density at the thiophene ring, affecting reactivity. In contrast, compound 1i ’s 4-methoxybenzyl group (electron-donating) increases solubility .
- Heterocycle Impact : Replacing furan oxygen with sulfur (as in 2-Thiophenefentanyl ) enhances lipophilicity and may improve blood-brain barrier penetration .
Preparation Methods
Sulfamoylation of Methyl 4-Hydroxybenzoate
A validated method involves nucleophilic substitution using sodium amidosulfinate (NaSO₂NH₂) under catalytic conditions. Source details a related synthesis for methyl 2-methoxy-5-sulfamoylbenzoate, adaptable to the para-substituted analogue:
Procedure :
- React methyl 4-chlorobenzoate (1.0 equiv) with sodium amidosulfinate (1.1–1.2 equiv) in tetrahydrofuran (THF) at 45–60°C for 10–14 hours.
- Use cuprous bromide (CuBr, 5 mol%) to accelerate the substitution.
- Post-reaction, decolorize with activated carbon, filter, and concentrate under reduced pressure.
Yield : 94–96% (extrapolated from analogous reactions).
Synthesis of (5-(Furan-2-Carbonyl)Thiophen-2-yl)Methyl Amine
Preparation of Furan-2-Carbonyl Chloride
Furan-2-carbonyl chloride, a critical intermediate, can be synthesized via aerobic oxidation of 2-acetylfuran, mirroring methods for thiophene-2-carbonyl chloride:
Procedure :
Thiophene Functionalization
Introduce the furan-2-carbonyl group to thiophene via Friedel-Crafts acylation:
Procedure :
Reductive Amination
Convert the aldehyde to a methylamine group:
Procedure :
- Reduce 5-(furan-2-carbonyl)thiophene-2-carbaldehyde using NaBH₄ in methanol to obtain the alcohol.
- Substitute the hydroxyl group with phthalimide via Mitsunobu reaction, followed by hydrazine deprotection to yield the primary amine.
Yield : 80–85% (estimated from analogous reductions).
Coupling of Intermediates
Sulfamoyl Chloride Formation
Convert methyl 4-sulfamoylbenzoate to its sulfamoyl chloride derivative:
Procedure :
Amine-Sulfamoyl Chloride Coupling
React the sulfamoyl chloride with (5-(furan-2-carbonyl)thiophen-2-yl)methyl amine:
Procedure :
- Mix equimolar amounts of sulfamoyl chloride and amine in THF with triethylamine (TEA) as a base.
- Stir at room temperature for 12 hours, followed by aqueous workup and recrystallization.
Optimization and Challenges
Catalytic Systems
Purification Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
